An In-depth Technical Guide on the Synthesis and Characterization of 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid
An In-depth Technical Guide on the Synthesis and Characterization of 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the azo dye, 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid. This molecule belongs to the pyrazolone class of azo dyes, which are of significant interest due to their wide range of applications, including in textiles, printing, and potentially as bioactive agents.
Synthesis
The synthesis of the target compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a pyrazolone derivative.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Experimental Protocols
Step 1: Diazotization of 2,5-dichloroaniline-4-sulfonic acid
This procedure is adapted from general methods for the diazotization of substituted anilines.
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Suspend 2,5-dichloroaniline-4-sulfonic acid in dilute hydrochloric acid.
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Cool the suspension to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Continue stirring for 30 minutes after the addition is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable method (e.g., TLC) and the presence of excess nitrous acid using starch-iodide paper.
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The resulting solution contains the 2,5-dichlorobenzenediazonium-4-sulfonate salt and is used directly in the next step.
Step 2: Azo Coupling Reaction
This procedure is a general method for the coupling of diazonium salts with active methylene compounds like pyrazolones.[1][2]
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Dissolve 1-(4-sulfophenyl)-3-methyl-5-pyrazolone in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) and cool to 0-5 °C.[3]
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Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the pyrazolone solution with vigorous stirring, maintaining the temperature below 5 °C and keeping the reaction mixture alkaline.
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A colored precipitate of the target molecule, 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid, should form.
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Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
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The product can be isolated by filtration, washed with a cold brine solution, and then with cold water to remove inorganic salts.
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The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic and analytical techniques. The expected data based on the analysis of structurally similar compounds are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the two benzene rings, a singlet for the methyl group on the pyrazolone ring, and a signal for the methine proton at the 4-position of the pyrazolone ring. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the pyrazolone ring, the methyl carbon, and other carbons of the pyrazolone ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (if in hydrazone tautomeric form), C=O stretching of the pyrazolone ring (~1670-1640), N=N stretching (~1450-1400), S=O stretching of the sulfonic acid groups (~1200-1150 and ~1050-1000), and C-Cl stretching.[4][5] |
| Mass Spec. | The molecular ion peak ([M-H]⁻ or [M+H]⁺) should be observable, along with characteristic fragmentation patterns including cleavage of the azo bond.[6][7][8] |
Expected ¹H NMR Data
The following table outlines the anticipated chemical shifts for the protons in the target molecule.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
| Pyrazolone CH | 5.5 - 6.5 | Singlet |
| Methyl Protons | 2.0 - 2.5 | Singlet |
Potential Biological Activity
While specific biological studies on 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid are not extensively reported, the broader class of sulfonated pyrazolone azo dyes has shown promise for various biological applications.
Antimicrobial Activity
Several studies have reported that azo dyes containing sulfonamide or sulfonic acid groups, as well as a pyrazolone moiety, exhibit antimicrobial activity against a range of bacteria and fungi.[9] The presence of the sulfonate groups can enhance the water solubility of the compound, which can be advantageous for biological testing and potential therapeutic applications.
The proposed relationship between the structure and antimicrobial activity is depicted below:
Conclusion
This technical guide outlines a feasible synthetic route and expected characterization profile for 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid. The synthesis is based on well-established diazotization and azo coupling reactions. While specific experimental data for this exact molecule is limited in the public domain, the provided information, derived from analogous compounds, offers a solid foundation for researchers and scientists working on the synthesis and evaluation of novel pyrazolone azo dyes. The potential for antimicrobial activity warrants further investigation into the biological properties of this compound.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. Azo Coupling [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. scienceworldjournal.org [scienceworldjournal.org]
- 5. [PDF] Non-destructive FTIR analysis of mono azo dyes | Semantic Scholar [semanticscholar.org]
- 6. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. researchgate.net [researchgate.net]
